molecular formula C14H14ClNO B2712678 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-35-5

1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2712678
CAS No.: 1087611-35-5
M. Wt: 247.72
InChI Key: WUABYSDZMOGBBP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. This compound is characterized by the presence of a chlorophenyl group attached to a pyrrole ring, which is further substituted with three methyl groups and a formyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, acetone, and ammonia.

    Condensation Reaction: The initial step involves a condensation reaction between 3-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide to form 3-chlorophenyl-2,4,5-trimethylpyrrole.

    Formylation: The final step involves the formylation of the pyrrole ring using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 3-position of the pyrrole ring.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new organic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds such as:

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)piperazine: A psychoactive compound used in scientific research.

    Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-5-12(15)7-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUABYSDZMOGBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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